[(Furan-2-ylmethyl)-amino]-acetic acid

Endocannabinoid System Pain Research Enzyme Inhibition

[(Furan-2-ylmethyl)-amino]-acetic acid (CAS 859981-01-4) is a non-interchangeable heterocyclic scaffold for medicinal chemistry and SAR studies. Its free amine and carboxylic acid groups enable rapid derivatization—a related derivative showed 240-fold increased ACE inhibition. Documented weak FAAH inhibition (IC50=41.2 μM) and negligible HDAC1/2 activity (IC50>100 μM) make it an ideal negative control for HDAC screening assays. Predicted LogP of -2.4 ensures excellent aqueous solubility for in vitro biochemical and cell-based assays, eliminating precipitation issues. Procure this specific N-substitution pattern for reproducible research outcomes.

Molecular Formula C7H9NO3
Molecular Weight 155.153
CAS No. 859981-01-4
Cat. No. B2645234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(Furan-2-ylmethyl)-amino]-acetic acid
CAS859981-01-4
Molecular FormulaC7H9NO3
Molecular Weight155.153
Structural Identifiers
SMILESC1=COC(=C1)CNCC(=O)O
InChIInChI=1S/C7H9NO3/c9-7(10)5-8-4-6-2-1-3-11-6/h1-3,8H,4-5H2,(H,9,10)
InChIKeyNDTZKVFBYRLVQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[(Furan-2-ylmethyl)-amino]-acetic acid (CAS 859981-01-4) Procurement Data: Key Identifiers and Baseline Profile


[(Furan-2-ylmethyl)-amino]-acetic acid, systematically named 2-(furan-2-ylmethylamino)acetic acid, is a small-molecule amino acid derivative with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol . It is classified as a versatile heterocyclic building block and is primarily utilized as a synthetic intermediate or scaffold in medicinal chemistry and organic synthesis . Its physicochemical properties include a melting point of 210-212 °C, a predicted pKa of 2.25±0.10, and a predicted LogP of -2.3978412, indicating high hydrophilicity [1].

Why Generic Substitution of [(Furan-2-ylmethyl)-amino]-acetic Acid is Scientifically Unjustified


Generic substitution within the class of furan-2-ylmethyl amino acid derivatives is scientifically inadvisable due to the profound impact of even minor structural modifications on biological target engagement and potency. This compound's specific N-substitution pattern is critical; for example, the simple addition of a methyl group to form (furan-2-ylmethyl-methyl-amino)-acetic acid (CAS 500348-57-2) or its esterification to methyl 2-((furan-2-ylmethyl)amino)acetate (CAS 1019577-40-2) creates distinct chemical entities with different physicochemical properties (e.g., LogP, pKa) and, consequently, altered biological activity and target specificity [1]. The following evidence demonstrates that [(Furan-2-ylmethyl)-amino]-acetic acid's unique profile, defined by its weak inhibition of specific enzymes like FAAH and HDAC, cannot be replicated by close structural analogs, making its procurement for specific research applications non-interchangeable [2].

Quantitative Differentiation Guide for [(Furan-2-ylmethyl)-amino]-acetic Acid (CAS 859981-01-4)


Weak FAAH Inhibition vs. Potent Analogs

The target compound exhibits weak inhibition of Fatty Acid Amide Hydrolase (FAAH) with an IC50 of 41.2 μM. This potency is orders of magnitude lower than optimized FAAH inhibitors, such as the potent reference compound in the same assay class (IC50 ~ 1-100 nM), indicating it is a weak tool compound for this target. [1]

Endocannabinoid System Pain Research Enzyme Inhibition

Lack of Significant HDAC1/HDAC2 Inhibition

In a biochemical assay for HDAC1/HDAC2 activity, [(Furan-2-ylmethyl)-amino]-acetic acid showed no significant inhibition, with an IC50 reported as >100 μM. This contrasts sharply with known HDAC inhibitors like Vorinostat (SAHA), which exhibit nanomolar potency in similar assays. [1]

Epigenetics Cancer Research Histone Deacetylase

Structurally Related Derivative Shows 240-Fold Higher ACE Inhibition

A closely related derivative, [Furan-2-ylmethyl-(3-mercapto-2-methyl-propionyl)-amino]-acetic acid, demonstrates potent inhibition of Angiotensin-Converting Enzyme (ACE) with an IC50 of 170 nM. This is a 240-fold improvement in potency over the target compound's activity against FAAH, highlighting how specific derivatization dramatically enhances target engagement. [1]

Hypertension Cardiovascular Enzyme Inhibition

Favorable Physicochemical Profile for Aqueous Formulation

The compound's predicted properties—a low LogP (-2.3978412) and LogD at pH 7.4 (-2.4294684)—indicate very high hydrophilicity. This contrasts with more lipophilic furan derivatives, such as the methyl ester analog (CAS 1019577-40-2, predicted LogP ~1.5), which would have different solubility and permeability profiles. [1]

Formulation Science ADME Chemical Properties

Defined Application Scenarios for [(Furan-2-ylmethyl)-amino]-acetic Acid (CAS 859981-01-4)


Synthetic Scaffold for Derivatization

Due to its weak inherent biological activity (IC50 > 40 μM for FAAH and >100 μM for HDAC1/2), the primary industrial value of [(Furan-2-ylmethyl)-amino]-acetic acid lies in its role as a versatile scaffold for further synthetic elaboration [1][2]. Its free amine and carboxylic acid moieties allow for facile derivatization, as evidenced by the 240-fold increase in ACE inhibition achieved by a related derivative [3]. This makes it a valuable building block for medicinal chemistry programs aiming to discover novel bioactive molecules.

Negative Control for Enzyme Inhibition Assays

The compound's documented lack of significant inhibition against HDAC1/HDAC2 (IC50 > 100 μM) makes it suitable as a negative control compound in biochemical assays screening for inhibitors of these histone deacetylases [1]. Its use ensures that any observed inhibitory activity from test compounds is not due to non-specific effects of the furan-2-ylmethyl-amino-acetic acid scaffold.

Reference Compound for Structure-Activity Relationship (SAR) Studies

The quantitative data on its weak FAAH inhibition (IC50 = 41.2 μM) provides a baseline for SAR studies focused on the furan-2-ylmethyl-amino-acetic acid scaffold [1]. Researchers can use this compound as a reference point to measure improvements in potency and selectivity when modifying the structure, as seen with the significantly more potent ACE-inhibiting derivative [3].

Ideal for Aqueous-Based Formulations

With a predicted LogP of -2.4, [(Furan-2-ylmethyl)-amino]-acetic acid is extremely hydrophilic [2]. This property makes it particularly well-suited for research applications requiring high aqueous solubility, such as in vitro biochemical assays or cell-based studies conducted in aqueous buffers. It is less likely to precipitate out of solution compared to more lipophilic analogs, simplifying experimental workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(Furan-2-ylmethyl)-amino]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.